3-Deoxyglucosone
Overview
Description
Synthesis Analysis
3-DG is synthesized through the Maillard reaction and the polyol pathway. In conditions like diabetes, its synthesis is heightened, leading to increased plasma and erythrocyte levels. The presence of 3-DG in serum, particularly elevated in diabetic patients, suggests its role in the development of complications associated with diabetes by promoting AGE formation (Niwa, 1999).
Molecular Structure Analysis
The molecular structure of 3-DG allows it to rapidly react with protein amino groups, forming various AGEs such as imidazolone, pyrraline, and pentosidine. These reactions emphasize the molecule's reactive nature and its potential to modify proteins, impacting cellular functions and contributing to disease pathology.
Chemical Reactions and Properties
3-DG's ability to form AGEs through reactions with protein amino groups signifies its chemical reactivity. The formation of these AGEs, like imidazolone, is specific to 3-DG and highlights its role in protein cross-linking and modification. This activity is crucial in understanding the molecular mechanisms behind diabetic and uremic complications (Niwa, 1993).
Physical Properties Analysis
The physical properties of 3-DG, such as its stability and reactivity, are central to its role in the Maillard reaction and AGE formation. Its detection in various biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) underlines the importance of analytical methods in studying its impact on human health.
Chemical Properties Analysis
The chemical properties of 3-DG, including its reactivity with amino groups to form AGEs and its interaction with other molecules, play a pivotal role in the progression of diabetic and uremic complications. Its detoxification pathways, converting it into less harmful compounds like 3-deoxyfructose and 2-keto-3-deoxygluconic acid, are essential in mitigating its toxic effects (Niwa, 1999).
Scientific Research Applications
Glycation of Histone Proteins : 3-DG is a potent glycating agent that impacts histone function and chromatin structures, potentially contributing to secondary diabetic complications. It can glycate H1 and H3 histone proteins, leading to the formation of advanced glycation end products (AGEs) and structural changes. This could impair chromatin function and contribute to complications in diabetes (Ashraf et al., 2015); (Ashraf et al., 2015).
Monitoring Diabetic Complications : A sensitive assay for 3-DG in serum has been developed, which may help monitor conditions leading to AGEs and evaluate complications in diabetic patients (Uchida et al., 2004).
Role in Aging, Diabetes, and Uremia : The metabolism of 3-DG by specific enzymes is crucial in preventing aging, diabetes, and uremia. This involves maintaining normal 3-DG levels and preventing the development of AGEs (Jiang Guo-rong, 2008).
Contribution to Diabetic Complications : Elevated levels of 3-DG in diabetic patients may contribute to complications like nephropathy by promoting the formation of AGEs (Niwa et al., 1993).
Enzymatic Activities : 3-DG reductase in dog adrenal glands has been identified as aldose reductase, and ALDH1A1 is a major enzyme oxidizing 3-DG, potentially playing a role in glycation and retinoic acid production (Matsuura et al., 1995); (Collard et al., 2007).
Cellular Impact : 3-DG is internalized by cells and reduced to 3-deoxyfructose, causing oxidative stress and apoptosis (Sakiyama et al., 2006).
Relation with Diabetic Complications : Higher serum 3-DG levels in diabetic patients may be associated with more severe complications, indicating a possible link with diabetic microangiopathy (Kusunoki et al., 2003).
Food Chemistry : The formation of 3-DG in the malting process affects the concentration in brewing, with higher malt modification levels and final kilning temperatures increasing its formation (Nobis et al., 2019).
Glycemic Control in Diabetics : Good glycemic control is vital for reducing plasma 3-DG levels in diabetic patients, as plasma glucose levels are a predominant determinant of this reactive metabolite (Hamada et al., 1997).
Safety And Hazards
properties
IUPAC Name |
(4S,5R)-4,5,6-trihydroxy-2-oxohexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCHLOWZNKRZSN-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)C(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H](CO)O)O)C(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193820 | |
Record name | 3-Deoxyglucosone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deoxyglucosone | |
CAS RN |
4084-27-9, 30382-30-0 | |
Record name | 3-Deoxyglucosone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4084-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Deoxyglucosone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004084279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | erythro-Hexosulose, 3-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030382300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Deoxyglucosone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Deoxy-D-glucosone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-DEOXYGLUCOSONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXV5374VEY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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